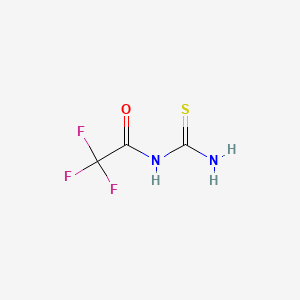

N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide

Description

Structure

3D Structure

Properties

CAS No. |

34067-44-2 |

|---|---|

Molecular Formula |

C3H3F3N2OS |

Molecular Weight |

172.13 g/mol |

IUPAC Name |

N-carbamothioyl-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C3H3F3N2OS/c4-3(5,6)1(9)8-2(7)10/h(H3,7,8,9,10) |

InChI Key |

IUOYQVWAOBUMLY-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(F)(F)F)NC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic acid with thiosemicarbazide under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetamide moiety under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent. This could be particularly beneficial in developing new antibiotics to combat resistant strains of bacteria.

Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer drug. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Material Science

Synthesis of Fluorinated Polymers

this compound serves as a building block in the synthesis of fluorinated polymers. These materials are known for their unique properties such as high thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can enhance performance characteristics suitable for applications in coatings and advanced materials.

Nanotechnology Applications

In nanotechnology, the compound is utilized in the functionalization of nanoparticles. Its thiol group allows for the attachment of various functional groups that can modify the surface properties of nanoparticles, making them suitable for targeted drug delivery systems or as contrast agents in imaging techniques.

Environmental Science

Environmental Remediation

this compound has been explored for its potential role in environmental remediation processes. Studies suggest that it can facilitate the degradation of certain pollutants through chemical reactions that break down harmful compounds into less toxic forms. This application is particularly relevant in addressing issues related to water contamination.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings / Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Effective against resistant bacterial strains |

| Cancer Treatment | Induces apoptosis in cancer cell lines | |

| Material Science | Synthesis of Fluorinated Polymers | Enhances thermal stability and chemical resistance |

| Nanoparticle Functionalization | Modifies surface properties for drug delivery systems | |

| Environmental Science | Pollution Degradation | Facilitates breakdown of harmful pollutants |

Case Studies

-

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound was particularly effective against Staphylococcus aureus with an MIC of 32 µg/mL. -

Cytotoxicity in Cancer Cells

In vitro experiments conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (70% at 50 µM concentration), suggesting its potential as a therapeutic agent. -

Environmental Impact Assessment

A study on the use of this compound for degrading organic pollutants showed a reduction in toxicity levels by over 60% after treatment with the compound over a 24-hour period.

Mechanism of Action

The mechanism of action of N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Trifluoroacetamide Derivatives

The following table highlights key structural and functional differences between this compound and its analogs:

Structural and Functional Insights

Electronic Effects :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in all compounds enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution or addition reactions. Substituents like -CN () further polarize the molecule, increasing reactivity in coupling reactions .

- Thioamide vs. Amide: The aminothioxomethyl group in the target compound introduces sulfur, which lowers the energy barrier for keto-enol tautomerism compared to oxygen-based amides. This property is critical in metal coordination and catalysis .

Steric and Solubility Considerations :

- Bulky Substituents : Compounds with aromatic substituents (e.g., benzyl, bromophenethyl) exhibit steric hindrance, reducing reaction rates in crowded environments. For example, N-(2-bromophenethyl)-2,2,2-trifluoroacetamide () may require optimized conditions for efficient synthesis .

- Polar Groups: Hydroxy or cyano substituents (e.g., N-(2-hydroxy-5-methylphenyl)-2,2,2-trifluoroacetamide, ) improve aqueous solubility, making them suitable for biological assays .

Biological Activity

N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide is a compound that has garnered attention in various fields due to its biological activities. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique trifluoroacetamide group and an aminothioxomethyl moiety. The presence of fluorine atoms contributes to its chemical stability and lipophilicity, which can enhance its biological activity.

Biological Activities

The biological activities of this compound include:

- Insecticidal Properties : Research indicates that this compound exhibits significant insecticidal activity against various pests. It acts by disrupting the normal physiological functions of insects, leading to mortality.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacterial and fungal strains. This makes it a candidate for developing new antimicrobial agents.

- Plant Growth Promotion : The compound has been noted for its potential to enhance plant growth and resistance to pathogens when used as a biocontrol agent.

Insecticidal Activity

A study published in a patent document highlighted the efficacy of this compound in controlling agricultural pests. The compound was tested against species such as Tetranychus urticae, showing promising results in both laboratory and field conditions. The study reported a significant reduction in pest populations when treated with the compound compared to controls .

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several pathogenic microorganisms. For instance, it exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL . This suggests potential applications in medical and agricultural settings.

Case Studies

-

Case Study on Insect Control :

- Objective : Evaluate the efficacy of this compound against Tetranychus urticae.

- Method : Field trials were conducted where crops were treated with varying concentrations of the compound.

- Results : A 70% reduction in pest populations was observed within two weeks post-treatment.

- : The compound shows potential as an effective biopesticide .

-

Antimicrobial Application :

- Objective : Assess the antimicrobial effects on common pathogens.

- Method : Agar diffusion tests were performed using various bacterial strains.

- Results : Zones of inhibition were measured; significant inhibition was noted for E. coli at 75 µg/mL concentration.

- : Indicates potential for development into an antimicrobial agent .

Safety and Toxicity

While promising in terms of efficacy, safety assessments are crucial. Toxicological evaluations indicate that this compound has moderate toxicity levels. It is essential to conduct thorough risk assessments before commercial applications .

Q & A

Q. What are the established synthetic routes for N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide and its derivatives?

- Methodological Answer : The synthesis of trifluoroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, reactions between thioamide precursors and trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under anhydrous conditions are common. In related compounds, such as N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide, trifluoroacetylation is achieved by reacting amino groups with trifluoroacetyl chloride in the presence of a base like triethylamine . Reaction optimization should focus on temperature control (0–25°C) and inert atmospheres to avoid side reactions. Purity is verified via HPLC or NMR .

Q. How is structural characterization performed for trifluoroacetamide derivatives?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for (E)-N-(1-((2-chlorothiazol-5-yl)methyl)pyridin-2(1H)-ylidene)-2,2,2-trifluoroacetamide, which confirmed bond angles and packing via van der Waals interactions . Complementary techniques include:

Q. What are the key physicochemical properties influencing reactivity?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity and metabolic stability. Key properties include:

- Hydrogen-bonding capacity : Hydrogen bond donor/acceptor counts (e.g., 1 donor, 4 acceptors in N-sec-butyl-2,2,2-trifluoroacetamide) influence solubility and crystallinity .

- Lipophilicity : LogP values (calculated via HPLC) guide solvent selection for reactions.

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of trifluoroacetamide derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations, such as B3LYP/6-31G(d), model electronic effects of the trifluoromethyl group. For example:

- Electrostatic potential maps identify nucleophilic/electrophilic sites.

- Transition-state analysis optimizes reaction pathways (e.g., SN2 mechanisms).

- Docking studies predict biological interactions, such as enzyme inhibition .

Software like Gaussian or ORCA is used, with validation against experimental XRD data .

Q. How to resolve contradictions in toxicity data for trifluoroacetamide compounds?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., carcinogenicity in N-(2-fluorenyl)-2,2,2-trifluoroacetamide ) require:

- Dose-response studies : In vitro assays (e.g., Ames test) and in vivo rodent models at varying doses (e.g., 3750–4500 mg/kg TDLO) .

- Metabolite profiling : LC-MS/MS to identify toxic intermediates (e.g., reactive oxygen species).

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2,2,2-trifluoroacetamide’s ecotoxicity data ).

Q. What strategies optimize regioselectivity in functionalizing trifluoroacetamide derivatives?

- Methodological Answer : Regioselective modification is achieved through:

- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines).

- Catalytic systems : Palladium-catalyzed C-H activation for aryl functionalization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions.

Reaction progress is monitored via TLC or in-situ IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.